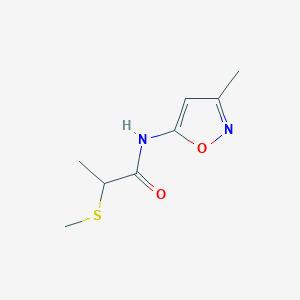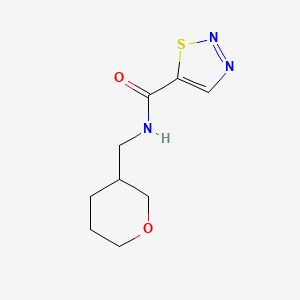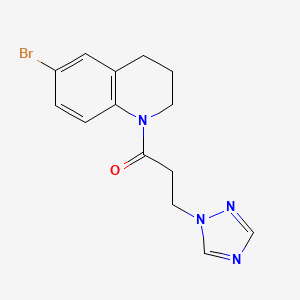
N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMXAA and has been studied extensively for its anti-tumor properties.
Mécanisme D'action
DMXAA is believed to induce tumor necrosis by activating the immune system and increasing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines are known to play a crucial role in the immune response against tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in animal models. These include the activation of the immune system, the induction of apoptosis in tumor cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, one of the limitations of using DMXAA is its potential toxicity, which has been observed in some animal studies.
Orientations Futures
There are several future directions for the study of DMXAA. One potential area of research is the development of new formulations of DMXAA that can enhance its efficacy and reduce its toxicity. Another area of research is the study of DMXAA in combination with other chemotherapeutic agents to determine the optimal treatment regimen. Additionally, the study of DMXAA in different types of tumors and in human clinical trials is also an important area of future research.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1,4-dioxane-2-methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to obtain DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-2-4-11(14-9)12(15)13-7-10-8-16-5-6-17-10/h2-4,10H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDROJDVPVVUHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)


![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)